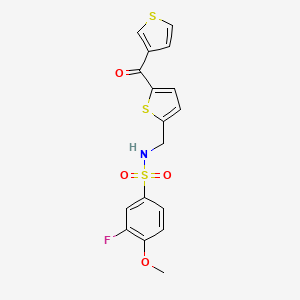

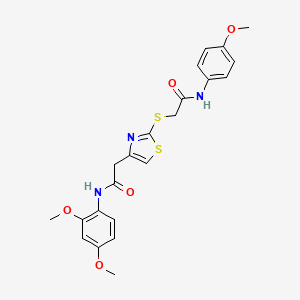

![molecular formula C17H7F9N2O B2500169 2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine CAS No. 477852-35-0](/img/structure/B2500169.png)

2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine" is a fluorinated naphthyridine derivative. Naphthyridines are heterocyclic compounds that have been studied for various applications, including as monomers for the synthesis of polymers. The presence of trifluoromethyl groups and phenoxy substituents suggests that this compound could be of interest in the development of materials with unique physical and chemical properties, such as low dielectric constants and high thermal stability, which are desirable in advanced electronic applications.

Synthesis Analysis

The synthesis of related fluorinated naphthyridine derivatives involves nucleophilic aromatic substitution reactions, typically starting with chloro-nitrobenzotrifluoride and dihydroxynaphthalene in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C to introduce amino groups . These reactions are crucial for creating the diamine monomers that serve as precursors for the synthesis of polyimides and other polymers.

Molecular Structure Analysis

The molecular structure of fluorinated naphthyridine derivatives is characterized by the presence of ether linkages and bulky trifluoromethyl substituents. These structural features contribute to the solubility of the resulting polymers in organic solvents and affect their glass-transition temperatures and thermal stability . The specific arrangement of substituents on the naphthalene ring can influence the physical properties of the polymers produced from these monomers.

Chemical Reactions Analysis

The fluorinated bis(ether amine) monomers derived from naphthyridine derivatives react with various aromatic tetracarboxylic dianhydrides to form polyimides through a two-stage process involving thermal or chemical imidization of poly(amic acid) precursors . These reactions are essential for producing high-performance materials with excellent thermal and mechanical properties.

Physical and Chemical Properties Analysis

Polyimides synthesized from fluorinated naphthyridine derivatives exhibit a range of desirable properties. They are generally soluble in organic solvents like N-methyl-2-pyrrolidone and N,N-dimethylacetamide, which allows for the production of transparent and flexible films . These films have low moisture absorption, low dielectric constants, and high thermal stability, with decomposition temperatures above 500°C and glass-transition temperatures ranging from 236°C to over 300°C . The introduction of trifluoromethyl groups also contributes to the low dielectric constants and color intensity of the films, which is advantageous for electronic applications .

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Properties :

- Novel fluorinated polyimides have been synthesized using related compounds, offering benefits like high thermal stability, low moisture absorption, and low dielectric constants, which are crucial for advanced material applications (Chung & Hsiao, 2008).

- The synthesis of other related fluorinated polyimides has been reported, which are notable for their flexibility, transparency, and thermal stability, making them suitable for various industrial applications (Hsiao, Yang, & Huang, 2004).

Organic Chemistry and Compound Synthesis :

- The compound has been involved in the preparation of heterocyclic compounds, demonstrating its utility in creating diverse chemical structures (Kitazume & Ishikawa, 1974).

- A related compound was used to synthesize bis(2-[1,8]naphthyridinyl) bridging ligands with multidentate binding sites, illustrating its potential in the development of complex organic molecules (Fernández-Mato, Blanco, Quintela, & Peinador, 2008).

Material Science Applications :

- Research has shown the use of similar compounds in the creation of polyimides with desirable properties like solubility in organic solvents and high glass-transition temperatures, which are significant for material science and engineering (Hsiao, Yang, & Chung, 2003).

- The development of organosoluble, low-dielectric-constant fluorinated polyimides based on related compounds has been reported, indicating its importance in creating advanced polymers with specific electronic properties (Yang, Hsiao, & Chung, 2005).

Wirkmechanismus

Target of Action

Compounds with trifluoromethyl groups are often used in pharmaceuticals and agrochemicals due to their strong electron-withdrawing effect .

Pharmacokinetics

The presence of trifluoromethyl groups can influence these properties, as they can increase the compound’s lipophilicity, potentially enhancing its absorption and distribution .

Zukünftige Richtungen

With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the study and application of trifluoromethylpyridine and its intermediates, which are key structural ingredients for the development of many agrochemical and pharmaceutical compounds, are expected to continue to grow .

Eigenschaften

IUPAC Name |

2,4-bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H7F9N2O/c18-15(19,20)8-1-3-9(4-2-8)29-13-6-5-10-11(16(21,22)23)7-12(17(24,25)26)27-14(10)28-13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCVLIHSUWIGCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H7F9N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

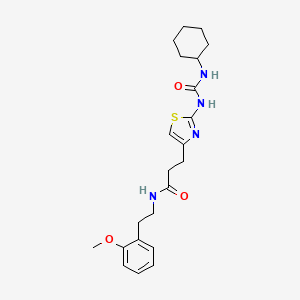

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3,3-difluorocyclobutyl)methanone](/img/structure/B2500087.png)

![2-chloro-1-[4-(2,3-dihydro-1H-indene-5-sulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2500089.png)

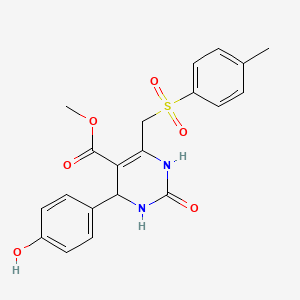

![(Z)-2-cyano-N-[4-(ethylsulfonylamino)phenyl]-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2500091.png)

![4-(4-fluorophenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2500096.png)

![3-Methyl-5-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2500100.png)

![3-(1,3-Benzodioxol-5-yl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2500105.png)

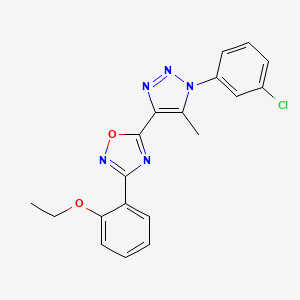

![N-(3,4-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2500108.png)